molecular formula C16H18N2O4S B5377396 N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide

N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide

Cat. No.: B5377396
M. Wt: 334.4 g/mol
InChI Key: DCAWYWIMAKALBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09872823 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

As with any chemical compound, handling “N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide” would require appropriate safety precautions. Benzamides can be harmful if swallowed .

Future Directions

Future research could explore the potential applications of this compound, such as its possible antiviral effects .

Biochemical Analysis

Biochemical Properties

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with glucokinase, an enzyme involved in glucose metabolism, by acting as an allosteric activator . This interaction enhances the catalytic activity of glucokinase, leading to increased glucose utilization. Additionally, N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide exhibits moderate activation of other enzymes such as N-methyl sulphonamide moiety-containing enzymes .

Cellular Effects

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of glucokinase, leading to alterations in glucose metabolism and energy production within cells . Furthermore, this compound may impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. Changes in gene expression and cellular metabolism have also been observed in response to N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide treatment .

Molecular Mechanism

The molecular mechanism of action of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the allosteric site of glucokinase, leading to its activation and subsequent enhancement of glucose metabolism . Additionally, N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide remains stable under certain conditions, but its degradation products may influence cellular processes differently . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to enhance glucose metabolism and improve energy production . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular function and potential toxicity . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent .

Metabolic Pathways

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate glucose metabolism and energy production . This compound enhances the activity of glucokinase, leading to increased glucose utilization and energy production . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and proteins involved in these processes .

Transport and Distribution

The transport and distribution of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on cellular processes . The localization and accumulation of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide within cells can influence its activity and function .

Subcellular Localization

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide is localized to specific subcellular compartments, where it interacts with target biomolecules and exerts its effects on cellular processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These interactions can impact the activity and function of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide within cells .

Properties

IUPAC Name

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-23(20,21)15-10-13(8-9-14(15)22-2)16(19)18-11-12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAWYWIMAKALBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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